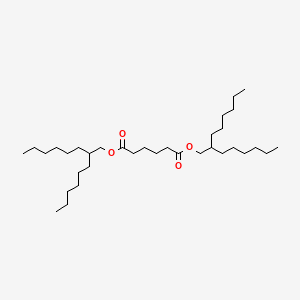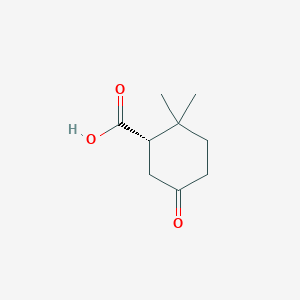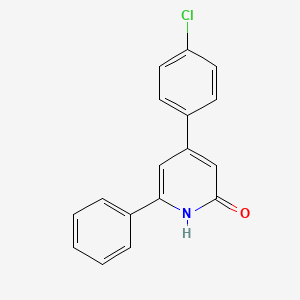![molecular formula C14H22O2Si B12564938 {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 194937-61-6](/img/structure/B12564938.png)
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-ethoxy-2-(4-methylphenyl)ethenyl alcohol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{1-Ethoxy-2-(4-methylphenyl)ethenyl alcohol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of biocompatible materials for medical devices and implants. Its unique chemical properties make it suitable for surface modification of biomaterials.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable bonds with various functional groups makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the properties of these materials, such as adhesion and durability, makes it valuable in various applications.
Mécanisme D'action
The mechanism of action of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The compound can form stable bonds with different functional groups, allowing it to modify the surface properties of materials. This interaction is mediated by the silicon atom, which can form strong covalent bonds with other atoms, leading to the formation of stable structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Ethyl Ether: Similar in structure but lacks the phenyl group.
Trimethylsilyl Propyl Ether: Similar but with a propyl group instead of the ethoxy group.
Trimethylsilyl Butyl Ether: Similar but with a butyl group.
Uniqueness
What sets {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane apart from these similar compounds is the presence of the 4-methylphenyl group. This group imparts unique chemical properties to the compound, such as increased stability and reactivity, making it more versatile in various applications.
Propriétés
Numéro CAS |
194937-61-6 |
|---|---|
Formule moléculaire |
C14H22O2Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
[1-ethoxy-2-(4-methylphenyl)ethenoxy]-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-6-15-14(16-17(3,4)5)11-13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3 |
Clé InChI |
UTIPOKIHBPKORM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC1=CC=C(C=C1)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


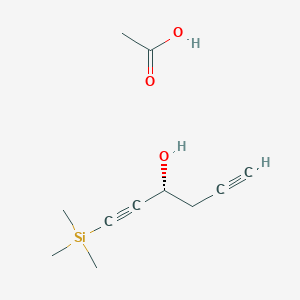
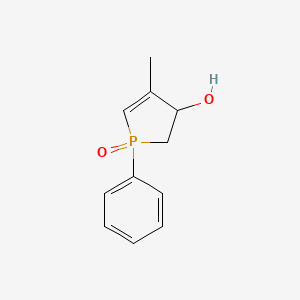
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
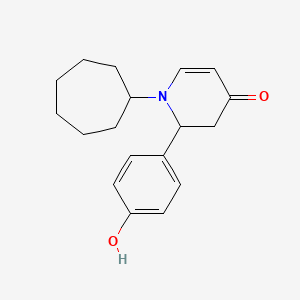
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
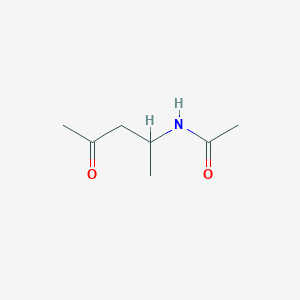
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)


